

"step-by-step guide for tetraallyltin mediated allylation"

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Compound of Interest		
Compound Name:	Tetraallyltin	
Cat. No.:	B1360086	Get Quote

Application Notes: Tetraallyltin-Mediated Allylation

Introduction

Tetraallyltin is a versatile and highly reactive organotin reagent utilized in organic synthesis for the formation of carbon-carbon bonds.[1] A primary application of **tetraallyltin** is the allylation of carbonyl compounds (aldehydes and ketones) and imines or their surrogates to produce homoallylic alcohols and amines, respectively.[2][3][4] These products are valuable intermediates in the synthesis of complex molecules, natural products, and biologically active compounds.[5][6][7] The reaction typically proceeds via nucleophilic addition of an allyl group from **tetraallyltin** to an electrophilic carbonyl or imine carbon. The reactivity of **tetraallyltin** can be significantly enhanced by the use of a Lewis acid catalyst, which activates the electrophile. [2][8]

Mechanism of Action

The **tetraallyltin**-mediated allylation, particularly when catalyzed by a Lewis acid, follows a well-established mechanistic pathway. The Lewis acid coordinates to the oxygen or nitrogen atom of the carbonyl or imine group, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by one of the allyl groups of the **tetraallyltin**. The reaction is believed to proceed through a six-membered cyclic transition state, often referred to as the Zimmerman-Traxler model, especially in cases of chelation-controlled stereoselective additions.[9] This model helps to explain the observed diastereoselectivity in the allylation of chiral substrates.[10]



Applications

- Synthesis of Homoallylic Alcohols: The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, which are versatile building blocks in organic synthesis.[5][11]
- Synthesis of Homoallylic Amines: **Tetraallyltin** readily reacts with imines and acylhydrazones, providing a straightforward route to homoallylic amines.[2][12]
- Lewis Acid Catalysis: A variety of Lewis acids, such as scandium triflate (Sc(OTf)₃), indium(III) complexes, and tin(IV) chloride, have been employed to catalyze the allylation, often leading to higher yields and selectivities.[2][3][13] Reactions can also be performed in aqueous media, offering a more environmentally benign approach.[2][14]
- Asymmetric Allylation: The use of chiral Lewis acids or chiral ligands in conjunction with a
 metal catalyst can induce enantioselectivity, providing access to chiral homoallylic alcohols
 and amines.[3][15]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde with Tetraallyltin

This protocol describes a general procedure for the scandium triflate-catalyzed allylation of an aldehyde to form a homoallylic alcohol.

Materials:

- Aldehyde (e.g., benzaldehyde)
- Tetraallyltin (Sn(CH₂CH=CH₂)₄)
- Scandium triflate (Sc(OTf)₃)
- Anhydrous solvent (e.g., acetonitrile or dichloromethane)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)



- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Nitrogen or argon gas inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).
- Dissolve the aldehyde in the anhydrous solvent (5 mL).
- Add scandium triflate (0.1 mmol, 10 mol%) to the solution and stir until it dissolves.
- Using a syringe, add tetraallyltin (1.2 mmol) to the reaction mixture dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃
 (10 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).



- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.

Protocol 2: Allylation of an Acylhydrazone in Aqueous Media

This protocol provides a method for the allylation of a benzoylhydrazone in an aqueous solvent system.[2]

Materials:

- Benzoylhydrazone (e.g., benzaldehyde benzoylhydrazone) (0.5 mmol)
- **Tetraallyltin** (0.6 mmol)
- Scandium triflate (Sc(OTf)₃) (0.05 mmol, 10 mol%)
- Water and Ethanol (1:9 v/v)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, dissolve the benzoylhydrazone (0.5 mmol) and scandium triflate (0.05 mmol) in a mixture of water and ethanol (5 mL, 1:9 v/v).
- Add **tetraallyltin** (0.6 mmol) to the solution.



- Stir the mixture vigorously at room temperature for the time indicated by TLC analysis (typically several hours to a day).
- After the reaction is complete, add a saturated aqueous solution of NaHCO₃ (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
- Purify the residue by silica gel chromatography to yield the desired homoallylic amine derivative.[2]

Data Presentation

Table 1: Lewis Acid-Catalyzed Allylation of Various Aldehydes with Tetraallyltin



Entry	Aldehyde	Lewis Acid (mol%)	Solvent	Time (h)	Yield (%)	Referenc e
1	Benzaldeh yde	Sc(OTf)₃ (10)	CH₃CN	3	95	[2]
2	4- Chlorobenz aldehyde	Sc(OTf)₃ (10)	CH₃CN	4	92	[2]
3	4- Methoxybe nzaldehyd e	Sc(OTf)₃ (10)	CH₃CN	5	88	[2]
4	Cinnamald ehyde	Sc(OTf)₃ (10)	CH₃CN	3	90	[2]
5	Heptanal	Sc(OTf)₃ (10)	CH₃CN	6	85	[2]
6	Benzaldeh yde	InCl₃ (10)	CH ₂ Cl ₂	2	89	N/A
7	Cyclohexa necarboxal dehyde	SnCl ₄ (10)	CH ₂ Cl ₂	4	82	N/A

Note: Data for entries 6 and 7 are representative and compiled from general knowledge of similar reactions; specific literature sources for these exact conditions were not found in the initial search.

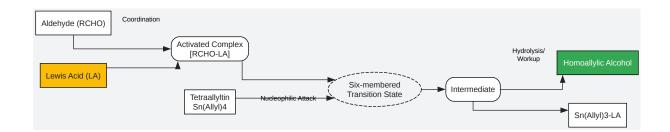
Table 2: Enantioselective Allylation of Ketones with **Tetraallyltin**



Entry	Ketone	Catalyst System	Solvent	Time (h)	Yield (%)	ee (%)	Referen ce
1	Acetophe none	L1- In(OTf)₃ (10 mol%)	CH₃CN	24	85	90 (R)	[3]
2	2- Acetonap hthone	L1- In(OTf) ₃ (10 mol%)	CH₃CN	24	82	88 (R)	[3]
3	Propioph enone	L1- In(OTf)₃ (10 mol%)	CH₃CN	24	78	85 (R)	[3]

L1 refers to a specific (S)-pipecolic acid-derived N,N'-dioxide ligand as described in the reference.[3]

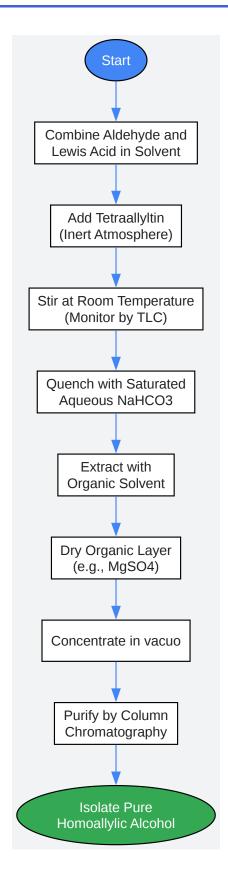
Visualizations



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Caption: General mechanism for Lewis acid-catalyzed allylation of an aldehyde.





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Caption: Experimental workflow for a typical **tetraallyltin**-mediated allylation.



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